4-(2-Amino-3-phenylpropyl)phenol
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Overview
Description
4-(2-Amino-3-phenylpropyl)phenol is an organic compound with the molecular formula C15H17NO It is a derivative of phenol, characterized by the presence of an amino group and a phenylpropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-3-phenylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. For example, 4-bromophenol can be reacted with 2-amino-3-phenylpropylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-3-phenylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced phenolic compounds.
Substitution: Nitro, sulfonyl, and other substituted phenolic derivatives.
Scientific Research Applications
4-(2-Amino-3-phenylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Amino-3-phenylpropyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron donation, while the amino group can engage in protonation and deprotonation reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar structure but lacks the phenylpropyl group.
4-Phenylphenol: Similar structure but lacks the amino group.
2-Amino-3-phenylpropylamine: Similar structure but lacks the phenolic group.
Uniqueness
4-(2-Amino-3-phenylpropyl)phenol is unique due to the presence of both an amino group and a phenylpropyl group attached to the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
80396-15-2 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-(2-amino-3-phenylpropyl)phenol |
InChI |
InChI=1S/C15H17NO/c16-14(10-12-4-2-1-3-5-12)11-13-6-8-15(17)9-7-13/h1-9,14,17H,10-11,16H2 |
InChI Key |
PKGDOHQZUGWVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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